N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
N-(1-phenylethyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-16-14-17(2)23(18(3)15-16)34(32,33)26-25-28-24(27-19(4)20-10-6-5-7-11-20)21-12-8-9-13-22(21)31(25)30-29-26/h5-15,19H,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRZQWPJLQUIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine involves a multi-step process:
Formation of the Triazoloquinazoline Core: : The starting materials often include a substituted aniline and a triazole derivative. These react under specific conditions, usually in the presence of a catalyst such as palladium or copper.
Sulfonation: : The intermediate product is then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex, introducing the sulfonyl group.
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely involve:
Optimized Batch Processes: : Utilizing reactors that allow precise control over temperature and reaction time.
Flow Chemistry: : Potentially employing continuous flow reactors to enhance efficiency and scalability.
Purification Techniques: : Methods like recrystallization, chromatography, and distillation to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can be achieved using agents such as lithium aluminum hydride or sodium borohydride, often converting sulfonyl groups to sulfoxides or sulfides.
Substitution: : N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine can participate in nucleophilic and electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, aryl halides, with appropriate catalysts.
Major Products Formed
The products of these reactions depend on the specific reagents and conditions used but typically include a range of sulfoxides, sulfides, and other substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst or catalyst precursor in organic transformations.
Material Science: : Incorporation into polymers to alter physical properties.
Biology
Biological Activity: : Investigation into its effects on various biological pathways and potential as a therapeutic agent.
Medicine
Drug Development: : Potential as a lead compound in the development of new pharmaceuticals due to its unique structure and reactivity.
Industry
Specialty Chemicals: : Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The exact mechanism of action would depend on the specific application, but generally involves:
Molecular Targets: : Interaction with specific enzymes, receptors, or other proteins.
Pathways Involved: : May modulate signaling pathways, biochemical reactions, or physiological processes.
Comparison with Similar Compounds
Substituent Variations and Structural Implications
Biological Activity
N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 904575-27-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 471.6 g/mol. The structure includes a triazole ring fused to a quinazoline moiety, which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 904575-27-5 |
| Molecular Formula | C26H25N5O2S |
| Molecular Weight | 471.6 g/mol |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, analogs of triazole compounds have shown significant activity against HIV. One study reported an EC50 of 0.24 nM against wild-type HIV-1 in TZM-bl cells with low cytotoxicity (CC50) . This suggests that modifications to the triazole structure can enhance antiviral efficacy.
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Compounds with similar structural frameworks have demonstrated inhibitory effects on cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, triazole derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of caspases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : Many triazole compounds inhibit enzymes that are crucial for viral replication or tumor growth.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in signal transduction pathways.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: HIV Inhibition
In a study evaluating the antiviral properties of triazole derivatives similar to this compound, researchers synthesized over 100 analogs and tested their effectiveness against various HIV strains. The results indicated that certain modifications significantly increased potency against resistant strains .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of quinazoline-based compounds showed that derivatives exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells. The study utilized flow cytometry to assess apoptosis and found that specific structural features were critical for enhancing activity .
Q & A
Q. What are the key synthetic routes and optimization strategies for synthesizing this triazoloquinazoline derivative?
The synthesis typically involves multi-step reactions starting with precursor compounds like anthranilic acid or hydrazine derivatives. Critical steps include:
- Nucleophilic substitution : Reacting sulfonyl or aryl halide intermediates with amine groups under reflux conditions (e.g., ethanol or DMF as solvents, triethylamine as a catalyst) .
- Cyclocondensation : Fusing triazole and quinazoline moieties using aldehydes or ketones under controlled heating (70–100°C for 24–72 hours) .
- Purification : Column chromatography (e.g., ethyl acetate/light petroleum mixtures) or recrystallization from ethanol to isolate high-purity crystals . Optimization Tip: Adjust molar ratios (1.1–4.5 equivalents of amines) and reaction times to enhance yields (e.g., 55–82% yields reported for analogs) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Essential methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., δ 2.79 ppm for methyl groups, δ 7.87 ppm for aromatic protons) .
- X-ray Crystallography : To resolve planar fused-ring systems and intermolecular interactions (e.g., N–H···O hydrogen bonds forming dimers) .
- Mass Spectrometry (LC-MS) : For molecular weight validation (e.g., [M+H] peaks matching calculated values) .
Advanced Research Questions
Q. How to design molecular docking studies to evaluate target binding affinities?
- Target Selection : Prioritize proteins with known interactions with triazoloquinazolines (e.g., kinases, DNA topoisomerases) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Set grid boxes to cover active sites (e.g., ATP-binding pockets) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC values from enzymatic assays . Example: Analog compounds showed improved selectivity when bulky substituents (e.g., 2,4,6-trimethylphenyl) reduced steric clashes .
Q. How to address contradictions in biological activity data across studies?
- Data Normalization : Control for variables like cell line heterogeneity (e.g., use ATCC-certified strains in antimicrobial assays) .
- Statistical Analysis : Apply ANOVA or Tukey’s test to compare IC values from independent studies. Discrepancies may arise from assay conditions (e.g., pH, serum content) .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., antitumor activity of 2-(4-methoxyphenyl)-triazoloquinazoline vs. your compound’s sulfonyl group effects) .
Q. What in silico strategies predict ADMET properties for this compound?
- Tools : Use SwissADME or ADMETLab 2.0 to estimate:
- Absorption : LogP values (aim for 1–3 for oral bioavailability).
- Toxicity : AMES test predictions for mutagenicity .
- Metabolism : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) via ProTox-II .
Case Study: Ethoxy and methylphenyl substituents in analogs improved metabolic stability by reducing CYP-mediated oxidation .
- Metabolism : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) via ProTox-II .
Q. How to conduct structure-activity relationship (SAR) studies through substituent modification?
- Substituent Libraries : Synthesize derivatives with varied groups (e.g., halogen, alkoxy, or heteroaromatic substitutions) .
- Activity Profiling : Test against disease-specific targets (e.g., EGFR for cancer, β-lactamase for antimicrobial resistance) .
- Data Correlation : Use QSAR models to link electronic (Hammett σ) or steric (Taft E) parameters with bioactivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
